Bienvenue dans la boutique en ligne BenchChem!

Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate

Physicochemical characterization Chromatographic method development Formulation pre-screening

Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate (CAS 1269292-26-3) is a fluorinated pyrazole-3-carboxylate ester bearing a 4-aminophenyl substituent at N1 and a fluorine atom at C5 of the pyrazole ring. Its molecular formula is C₁₂H₁₂FN₃O₂ with a molecular weight of 249.24 g/mol.

Molecular Formula C12H12FN3O2
Molecular Weight 249.24 g/mol
Cat. No. B14763538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate
Molecular FormulaC12H12FN3O2
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)F)C2=CC=C(C=C2)N
InChIInChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(13)16(15-10)9-5-3-8(14)4-6-9/h3-7H,2,14H2,1H3
InChIKeyIIMFQZFBGQXBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate: Core Physicochemical and Structural Baseline for Procurement Evaluation


Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate (CAS 1269292-26-3) is a fluorinated pyrazole-3-carboxylate ester bearing a 4-aminophenyl substituent at N1 and a fluorine atom at C5 of the pyrazole ring. Its molecular formula is C₁₂H₁₂FN₃O₂ with a molecular weight of 249.24 g/mol . The compound is commercially available at ≥98% purity from multiple vendors, with predicted density of 1.3 ± 0.1 g/cm³, boiling point of 403.1 ± 40.0 °C at 760 mmHg, and flash point of 197.6 ± 27.3 °C . It serves primarily as a synthetic intermediate in medicinal chemistry programs and pharmaceutical R&D pipelines .

Why In-Class Analogs Cannot Substitute for Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate in Research Procurement


The precise substitution pattern of this compound—a free 4-aminophenyl group at N1, a fluorine at C5, and an ethyl ester at C3—cannot be trivially interchanged with regioisomeric or des-fluoro analogs. Moving the ester to C4 (e.g., CAS 138907-68-3) or substituting the 4-aminophenyl with 4-fluorophenyl (e.g., CAS 1264046-99-2) alters both the reactivity of the amine handle and the electronic environment of the pyrazole core, directly impacting downstream coupling efficiency and biological target engagement [1]. Additionally, the 5-fluoro substituent confers distinct physicochemical properties—higher electronegativity, altered logP, and modified metabolic stability—compared to the non-fluorinated analog (CAS 1155927-22-2), making generic replacement chemically unjustified without re-optimization of the entire synthetic route [2].

Quantitative Differentiation Evidence for Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate Against Closest Analogs


Physicochemical Differentiation: Density and Boiling Point vs. Non-Fluorinated Analog

The 5-fluoro substitution increases both the density and boiling point relative to the non-fluorinated analog. The target compound exhibits a predicted density of 1.3 ± 0.1 g/cm³ and boiling point of 403.1 ± 40.0 °C , whereas the des-fluoro analog ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate (CAS 1155927-22-2) has a molecular weight of 231.25 g/mol but lacks reported density and boiling point data in authoritative databases, reflecting its lower thermal stability and different handling characteristics . The 18 Da mass increase from fluorine incorporation directly affects LC-MS method development and purification protocol design.

Physicochemical characterization Chromatographic method development Formulation pre-screening

Synthetic Intermediate Utility: Demonstrated Route in Patent Literature vs. Parent Scaffold

The compound is explicitly claimed and exemplified as a key intermediate (Compound IV) in patent CN107759574B for the synthesis of 5-fluoro-1H-pyrazole-3-carboxylate derivatives, where it undergoes catalyst-mediated rearrangement followed by carboxylation and esterification to yield the final active pharmaceutical intermediates [1]. By contrast, the simpler parent compound ethyl 5-fluoro-1H-pyrazole-3-carboxylate (CAS 1416371-96-4, MW 158.13, boiling point 292.8 ± 25.0 °C) lacks the N1-aryl substituent and the pendant amine handle, precluding its use in downstream conjugation or diversification steps without additional synthetic manipulation .

Process chemistry Medicinal chemistry synthesis Building block procurement

PDE4 Inhibition Potential: Class-Level Inference from Co-Crystallized Pyrazole Carboxylic Ester Scaffold

The pyrazole carboxylic ester scaffold has been established as a PDE4 inhibitor pharmacophore through co-crystallography with PDE4D. In the landmark study by Card et al., ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 257863-04-0) co-crystallized with PDE4D (PDB 1Y2E) and showed an IC₅₀ of 160 nM against PDE4D catalytic domain [1]. While the target compound differs by having a 5-fluoro substituent instead of 3,5-dimethyl groups and the ester at C3 rather than C4, the conserved 1-(4-aminophenyl)-pyrazole-carboxylate core places it within the same pharmacophore class. The structure-activity relationship data from this scaffold family indicates that modifications at the pyrazole 4- and 5-positions can produce >1000-fold differences in PDE4 inhibitory potency after only two rounds of chemical synthesis [1].

PDE4 inhibition Anti-inflammatory research CNS drug discovery

GPR109a Receptor Agonism: Fluorine Positional Effects on Niacin Receptor Activity

Skinner et al. demonstrated that 4-fluoro-5-alkyl pyrazole-3-carboxylic acids act as potent and selective agonists of the human GPR109a receptor (the high-affinity niacin receptor), with one example from the 4-fluoro series showing improved in vivo properties compared to niacin itself [1]. The target compound contains the identical 5-fluoro-pyrazole-3-carboxylate core but with an N1-(4-aminophenyl) substituent instead of N1-H. The free carboxylic acid analog of the target compound (following ester hydrolysis) would structurally resemble the 4-fluoro pyrazole-3-carboxylic acid series, with the N1-aryl group potentially enhancing receptor binding affinity through additional hydrophobic contacts in the GPR109a orthosteric pocket. No activity was observed at the homologous low-affinity niacin receptor GPR109b for the parent series, indicating target selectivity [1].

GPR109a agonism Lipid metabolism Cardiovascular research

Differentiation from 4-Nitrophenyl Analog: Functional Group Reactivity and Downstream Processing

The 4-nitrophenyl analog ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS 1269290-95-0, MW 279.22, density 1.4 ± 0.1 g/cm³, boiling point 420.0 ± 40.0 °C) requires a subsequent nitro-to-amine reduction step to access the free amine, adding one synthetic transformation, reducing overall yield, and potentially introducing metal catalyst residues if heterogeneous hydrogenation is used . The target compound provides the free 4-aminophenyl group directly, eliminating this reduction step and enabling immediate amine-directed coupling (e.g., amide bond formation, reductive amination, or urea synthesis). The molecular weight difference of 30 Da (249.24 vs. 279.22) and density difference of 0.1 g/cm³ further distinguish the two compounds analytically .

Nitro reduction Chemoselective synthesis Intermediate procurement

Optimal Application Scenarios for Procuring Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization via Orthogonal Amine-Directed Library Synthesis

The free 4-aminophenyl handle enables rapid parallel amide, sulfonamide, or urea library construction without a preliminary nitro-to-amine reduction step. This is in contrast to the 4-nitrophenyl analog (CAS 1269290-95-0), which requires an additional synthetic transformation that reduces overall library throughput. The 5-fluoro substituent simultaneously modulates the pyrazole ring electronics, potentially affecting target binding affinity in PDE4 or GPR109a programs where fluorinated pyrazole carboxylates have demonstrated activity [1].

Process Chemistry: Scalable Intermediate for Fluorinated Pyrazole APIs

The compound is a documented intermediate in patent CN107759574B for the synthesis of 5-fluoro-1H-pyrazole-3-carboxylate derivatives via catalyst-mediated rearrangement. The higher predicted boiling point (403.1 °C) and density (1.3 g/cm³) compared to simpler pyrazole carboxylates (e.g., CAS 1416371-96-4, BP 292.8 °C) influence distillation and extraction protocols during scale-up. Procurement of this specific intermediate ensures process reproducibility as validated in the patent literature [2].

PDE4 Inhibitor Discovery: Scaffold-Hopping from Co-Crystallized Pyrazole Carboxylic Esters

The pyrazole carboxylic ester scaffold co-crystallized with PDE4D (PDB 1Y2E) provides a structurally validated starting point. The target compound's 5-fluoro substitution at the pyrazole ring represents a distinct SAR vector compared to the 3,5-dimethyl substitution of the co-crystallized ligand (IC₅₀ = 160 nM). This allows exploration of halogen bonding interactions in the PDE4 active site that are not accessible with the dimethyl analog [3].

GPR109a Agonist Development: N1-Aryl Diversification of a Validated Fluoropyrazole Chemotype

The 4-fluoro pyrazole-3-carboxylic acid series has demonstrated GPR109a agonism with selectivity over GPR109b. The target compound, following ester hydrolysis and potential further derivatization of the free amine, could serve as a starting point for developing N1-aryl-substituted GPR109a agonists with improved pharmacokinetic properties relative to niacin, building on the in vivo improvement already demonstrated for one member of the 4-fluoro series [1].

Quote Request

Request a Quote for Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.